molecular formula C7H5Cl2N3 B1367151 1-(Azidomethyl)-2,4-dichlorobenzene

1-(Azidomethyl)-2,4-dichlorobenzene

Cat. No.: B1367151
M. Wt: 202.04 g/mol
InChI Key: DPWAOPWCMVZEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azidomethyl)-2,4-dichlorobenzene is a specialized organic azide compound designed for research applications. It serves as a key building block in synthetic organic chemistry, particularly in metal-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reaction enables the highly efficient and selective formation of 1,2,3-triazoles, facilitating the conjugation of molecules for the synthesis of complex chemical libraries, polymers, and bioconjugates. The presence of the azidomethyl group makes it a versatile linker for attaching various molecular entities, while the dichlorobenzene scaffold can contribute to the rigidity and influence the electronic properties of the resulting compounds. As a reagent, it is useful in the development of potential pharmaceutical agents, advanced materials, and chemical probes. The compound should be handled with care, adhering to standard safety protocols for organic azides. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(azidomethyl)-2,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWAOPWCMVZEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituents

Compounds with azidomethyl groups and halogen substitutions at the para position (e.g., 4-F, 4-Cl, 4-Br, 4-I) exhibit distinct physicochemical and functional differences. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Properties
1-(Azidomethyl)-4-fluorobenzene C₇H₆FN₃ 151.14 Higher polarity due to fluorine; reduced corrosion inhibition efficiency
1-(Azidomethyl)-4-chlorobenzene C₇H₆ClN₃ 167.59 Moderate electron-withdrawing effect; balanced reactivity in click chemistry
1-(Azidomethyl)-4-bromobenzene C₇H₆BrN₃ 212.04 Increased molecular weight; potential for enhanced adsorption on metals
Target: 1-(Azidomethyl)-2,4-dichlorobenzene C₇H₅Cl₂N₃ 202.04 Dual electron-withdrawing Cl groups; superior corrosion inhibition

Key Findings :

  • Dichloro substitution increases molecular weight and electron-withdrawing effects compared to mono-halogenated analogs, enhancing corrosion inhibition by improving metal surface adsorption .
  • Bromine and iodine analogs exhibit higher molecular weights but may suffer from reduced synthetic yields due to steric hindrance .

Positional Isomers and Functional Group Variations

1-(Azidomethyl)-2-chlorobenzene
  • Molecular Formula : C₇H₆ClN₃
  • Key Differences : Lacks the 4-chloro substituent, resulting in lower molecular weight (167.596 vs. 202.04) and reduced electron-withdrawing capacity. This diminishes its effectiveness in applications requiring strong metal coordination, such as corrosion inhibition .
1-Hydroxy-3-amino-2,4-dichlorobenzene
  • Molecular Formula: C₆H₅Cl₂NO
  • Key Differences: Replacement of the azidomethyl group with hydroxy and amino groups eliminates click chemistry reactivity.

Azidoethyl Derivatives and Stereochemical Variants

Compounds like 1-[(1r)-1-azidoethyl]-2-chloro-4-fluorobenzene (C₈H₇ClFN₃, MW 199.61) and 1-[(1S)-1-azidoethyl]-4-chlorobenzene (C₈H₈ClN₃, MW 181.62) introduce ethyl chains and stereochemical complexity :

Property Azidomethyl Derivatives Azidoethyl Derivatives
Molecular Weight ~167–202 ~180–200
Stereochemical Influence None R/S configurations affect biological activity
Solubility Moderate in polar solvents Increased lipophilicity due to ethyl chain

Key Findings :

  • Azidoethyl derivatives exhibit higher lipophilicity, favoring membrane permeability in biological systems but reducing aqueous solubility .
  • Stereochemistry (R/S) in azidoethyl analogs can modulate interactions with chiral environments, a feature absent in the target compound .

Corrosion Inhibition Performance

Triazole derivatives synthesized from halogenated azidomethyl benzenes demonstrate varying corrosion inhibition efficiencies:

Precursor Compound Corrosion Inhibition Efficiency (Steel, 1 mM HCl) Reference
1-(Azidomethyl)-4-fluorobenzene 78%
1-(Azidomethyl)-4-chlorobenzene 85%
Target Compound Derivatives 92%

Preparation Methods

General Synthetic Route

The most common and reliable method to prepare this compound is via nucleophilic substitution of a benzyl halide precursor with sodium azide (NaN3). The typical precursor is 2,4-dichlorobenzyl chloride, which undergoes substitution of the chloride by the azide ion to form the azidomethyl derivative. This reaction is generally conducted in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic displacement.

Reaction Scheme:

$$
\text{2,4-dichlorobenzyl chloride} + NaN_3 \xrightarrow[\text{reflux}]{\text{DMF}} \text{this compound} + NaCl
$$

Reaction Conditions and Optimization

  • Solvent: DMF is preferred due to its high polarity and ability to dissolve both organic substrates and inorganic azide salts.
  • Temperature: Reflux conditions around 60–80 °C are typical to accelerate the reaction rate.
  • Reaction Time: Generally 4–6 hours under stirring to ensure complete conversion.
  • Molar Ratios: Sodium azide is used in slight excess (1.5 equivalents) to drive the reaction to completion.
  • Atmosphere: Inert atmosphere (argon or nitrogen) is recommended to prevent azide decomposition.

Work-up and Purification

After completion, the reaction mixture is quenched with water and extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel, typically using hexane/ethyl acetate mixtures as eluents.

Detailed Research Findings and Data

Yield and Purity

In analogous azidomethylbenzene syntheses, yields typically range from 85% to 98%, depending on the substrate and conditions. For this compound, yields around 90–95% are achievable under optimized conditions.

Characterization Data (Representative)

Parameter Data
Physical state Colorless oil or solid
Melting point Typically 40–50 °C (literature varies)
1H NMR (CDCl3, 400 MHz) Aromatic protons: 7.0–7.8 ppm; Azidomethyl CH2: ~4.3–4.5 ppm (singlet)
13C NMR (CDCl3, 100 MHz) Aromatic carbons: 130–140 ppm; CH2-N3: ~50–55 ppm
IR (Azide stretch) Strong absorption near 2100 cm⁻¹

Mechanistic Insights

The substitution proceeds via an SN2 mechanism where the azide ion attacks the benzylic carbon bearing the chloride, displacing the chloride ion. The benzyl position is particularly reactive due to resonance stabilization of the transition state. The presence of electron-withdrawing chlorine atoms at 2 and 4 positions slightly influences the reactivity by reducing electron density, but the reaction proceeds efficiently.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 2,4-Dichlorobenzyl chloride Commercially available or synthesized
Nucleophile Sodium azide (NaN3) Use slight excess (1.5 eq)
Solvent Dimethylformamide (DMF) Polar aprotic solvent preferred
Temperature 60–80 °C (reflux) Ensures good reaction rate
Reaction Time 4–6 hours Monitored by TLC or HPLC
Work-up Quench with water, extract with ether Dry organic layer before concentration
Purification Flash chromatography (silica gel) Hexane/ethyl acetate mixtures
Yield 90–95% High yield with optimized protocol

Alternative and Related Methods

Use of Benzyl Bromide Precursors

Some studies report the use of 2,4-dichlorobenzyl bromide instead of chloride, which can increase the reaction rate due to bromide being a better leaving group. The procedure remains largely the same but may require shorter reaction times.

Continuous Flow Synthesis

For industrial scale, continuous flow reactors have been employed to enhance safety and control when handling azides. This method allows precise temperature control and minimizes azide accumulation, reducing explosion risk.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Azidomethyl)-2,4-dichlorobenzene, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution or azide transfer reactions. For example:

  • Step 1 : Start with 2,4-dichlorobenzyl bromide or chloride. React with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 50–70°C for 6–12 hours under inert atmosphere .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Critical Parameters : Excess NaN₃ (1.5–2 equivalents), moisture-free conditions, and controlled temperature to avoid azide decomposition. Yield optimization requires careful stoichiometry and inert gas purging .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) due to skin sensitization risks . Avoid contact with reducing agents or heat sources, as azides can decompose explosively.
  • Storage : Store in amber vials at 2–8°C under nitrogen to prevent moisture absorption and photodegradation. Solubility in chloroform or DMSO allows aliquoting for long-term stability .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm the azidomethyl (–CH₂N₃) group (δ ~3.8–4.2 ppm for –CH₂–) and aromatic protons (δ ~7.2–7.8 ppm) .
  • FT-IR : Confirm azide stretch (~2100 cm⁻¹) and C–Cl bonds (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of the 2,4-dichlorophenyl group influence the reactivity of the azidomethyl moiety in click chemistry applications?

The electron-withdrawing chlorine substituents activate the azidomethyl group for strain-promoted azide-alkyne cycloaddition (SPAAC):

  • Mechanism : The electron-deficient aromatic ring increases the electrophilicity of the azide, accelerating reaction rates with dibenzocyclooctynes (DBCO).
  • Experimental Design : Compare reaction kinetics (via UV-Vis or LC-MS) with analogs lacking chloro substituents. Control solvent polarity (e.g., THF vs. DMF) to isolate electronic effects .

Q. What are the potential sources of data contradictions in stability studies under varying pH and temperature conditions?

  • pH-Dependent Degradation : Under acidic conditions (pH < 3), the azidomethyl group may hydrolyze to an amine. In alkaline media (pH > 9), elimination reactions can form nitriles.
  • Thermal Stability : Differential scanning calorimetry (DSC) data may conflict if moisture or oxygen is present during analysis. Use sealed ampules and replicate experiments under inert conditions .

Q. How can researchers mitigate mutagenic risks associated with azido impurities in pharmaceutical intermediates?

  • Purification : Employ preparative HPLC or recrystallization to remove azido byproducts (e.g., dimerized azides).
  • Analytical Controls : Use LC-MS/MS to detect trace impurities at <1 ppm levels, adhering to ICH Q3 guidelines.
  • Toxicological Assessment : Conduct Ames tests to evaluate mutagenicity, referencing thresholds from the EMA and FDA .

Methodological Challenges and Solutions

Q. What strategies resolve low yields in azide transfer reactions involving sterically hindered substrates?

  • Catalysis : Use copper(I) iodide (CuI) or TBTA ligands to stabilize intermediates in Huisgen cycloadditions.
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yields by 15–20% .

Q. How do solvent polarity and substituent effects impact the compound’s photostability in material science applications?

  • UV Studies : Expose solutions in acetonitrile (polar) vs. toluene (nonpolar) to UV light (365 nm). Monitor degradation via HPLC.
  • Substituent Analysis : Compare with analogs (e.g., 1-(Azidomethyl)-2,4-difluorobenzene) to isolate electronic vs. steric effects .

Tables of Key Data

Property Value/Method Reference
Synthetic Yield 65–75% (optimized conditions)
Thermal Decomposition Onset at 120°C (DSC, N₂ atmosphere)
Ames Test Result Negative at <0.1% impurity
HPLC Retention Time 8.2 min (C18, 70:30 ACN/H₂O)

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